![molecular formula C16H15N3O2S B2897249 N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine CAS No. 379256-74-3](/img/structure/B2897249.png)
N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine, also known as BDM-TMP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor that targets several kinases, including the proto-oncogene tyrosine-protein kinase Src and the epidermal growth factor receptor (EGFR). In
Scientific Research Applications
Synthesis and Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine and related compounds have been synthesized and evaluated for various biological activities. These compounds exhibit a range of biological effects, including insecticidal, antibacterial, and antifungal activities. For example, pyrimidine-linked pyrazole heterocyclics have shown potential in insecticidal and antimicrobial applications (Deohate & Palaspagar, 2020). Moreover, derivatives of pyrimidin-2-amine have demonstrated antifungal effects against significant types of fungi (Jafar et al., 2017).
Antiproliferative Effects
Compounds structurally related to N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine have been synthesized and tested for their antiproliferative activity. Notably, N-arylbenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues have been investigated, revealing interesting in vitro antiproliferative effects, suggesting their potential in cancer research (Loidreau et al., 2013).
Analytical and Chemical Studies
Analytical and chemical studies on similar compounds have explored their molecular structure, spectroscopic properties, and potential for chemical transformations. For instance, research has been conducted on the hydrogen-bond effect, spectroscopic, and molecular structure investigation of sulfamethazine Schiff-base, offering insights into the stability, electronic structures, and reactivity of such molecules (Mansour & Ghani, 2013).
Antimicrobial Activity
The antimicrobial activity of derivatives has been a subject of research, with several studies demonstrating the potential of these compounds against various bacterial and fungal pathogens. For example, compounds with the pyrimidin-2-amine scaffold have shown significant antibacterial activity, highlighting their potential as therapeutic agents (Ghani & Mansour, 2011).
Anticorrosion and Material Science
Research into pyrimidinic Schiff bases has revealed their efficacy as corrosion inhibitors for metals in acidic solutions, suggesting applications in material science and industrial processes (Ashassi-Sorkhabi et al., 2005).
Mechanism of Action
Target of Action
Related compounds with the methylenedioxyphenyl group have been found to have bioactive properties
Mode of Action
It is known that many compounds containing the methylenedioxyphenyl group can have inhibitory and regulatory effects on cytochrome p450-dependent drug oxidation
Biochemical Pathways
For instance, some compounds with the methylenedioxyphenyl group have been found to have effects on the cytochrome P450-dependent drug oxidation pathway
Result of Action
Related compounds have been found to have bioactive properties, suggesting that this compound may also have biological effects
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-10(2)22-16-14(9)15(18-7-19-16)17-6-11-3-4-12-13(5-11)21-8-20-12/h3-5,7H,6,8H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGMKVWFQDNIAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCC3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
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